molecular formula C11H10N2O B8497748 (1H-Pyrrole-2-yl)(4-aminophenyl) ketone

(1H-Pyrrole-2-yl)(4-aminophenyl) ketone

Cat. No.: B8497748
M. Wt: 186.21 g/mol
InChI Key: CAGILHNCZCVCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Pyrrole-2-yl)(4-aminophenyl) ketone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(4-aminophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)11(14)10-2-1-7-13-10/h1-7,13H,12H2

InChI Key

CAGILHNCZCVCML-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred EtOH (4 mL) solution containing N-toluenesulfonyl-2-(4-(trifluoroacetylamino)benzoyl)pyrrole (0.500 g, 1.15 mmol), was added 40% KOH solution (2 mL) and the mixture was heated at reflux until thin layer chromatography (TLC) analysis showed complete conversion of the starting material. The resulting solution was cooled to room temperature and diluted with EtOAc (20 mL), and the mixture was evaporated to dryness. The crude product was purified by column chromatography (SiO2, EtOAc:Hexanes) to afford the purified product 2-(4-aminobenzoyl)pyrrole (196 mg, 94% yield). 1H NMR (400 MHz, CD2Cl2, 25° C.) δ4.19 (bs, 2H), 6.33 (m, 1H), 6.72 (d, 2H), 6.88 (m, 1H), 7.10 (m, 1H), 7.82 (d, 2H), 9.90 (bs, 1H); 13C NMR (100 MHz, CD2Cl2, 25° C.) δ110.9, 114.2, 118.0, 124.5, 128.5, 131.8, 131.9, 151.3, 183.5; HRMS (EI): m/z 186.0793 (100) {M}+.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
N-toluenesulfonyl-2-(4-(trifluoroacetylamino)benzoyl)pyrrole
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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